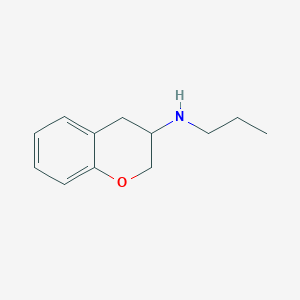

3-(N-n-propylamino)chroman

Description

Significance of the Chroman Scaffold in Medicinal Chemistry Research

The chroman, or benzo[b]pyran, structure is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.net Its structural rigidity and the potential for diverse substitutions make it an attractive template for the design of new drugs. core.ac.ukacs.org The chroman-4-one, a derivative of chroman, is a particularly important building block for novel lead compounds in drug discovery. nih.govnih.gov Natural and synthetic chromanone analogs exhibit a broad spectrum of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov The versatility of the chroman scaffold has led to its incorporation into compounds targeting neurodegenerative diseases, inflammatory conditions, and infectious diseases. researchgate.netacs.org

Overview of Amino-Substituted Chromans as Pharmacological Tools

The introduction of an amino group to the chroman scaffold, particularly at the 3-position, gives rise to a class of compounds known as aminochromans, which have been extensively investigated for their pharmacological potential. acs.org These compounds are key structural motifs in many pharmaceutically important molecules. researchgate.net The development of efficient synthetic methods, such as enantioselective hydrogenation and biocatalytic approaches, has facilitated access to a variety of optically active 3-aminochroman derivatives. researchgate.netnih.gov These derivatives have shown promise as ligands for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors, making them valuable tools for studying the central nervous system. nih.govacs.orgnih.govnih.gov For instance, certain 3-aminochroman derivatives have been identified as potent serotonin 5-HT1A receptor agonists and serotonin transporter inhibitors, suggesting their potential as antidepressants. researchgate.netgoogle.comdoi.org Others have been explored as selective ligands for the serotonin 5-HT7 receptor. nih.govnih.govacs.orgresearchgate.netdiva-portal.org

Rationale for Academic Investigation of 3-(N-n-propylamino)chroman and its Analogues

The specific investigation of this compound and its analogues stems from the broader interest in the pharmacological activities of amino-substituted chromans. The nature of the substituent on the amino group can significantly influence the compound's affinity and selectivity for different biological targets. The n-propyl group, in particular, is a common feature in many centrally active compounds, including dopamine receptor agonists. The study of this compound allows researchers to probe the structure-activity relationships of this class of compounds, particularly their interactions with dopaminergic and serotonergic systems. nih.gov By systematically modifying the chroman ring and the N-alkyl substituent, researchers can fine-tune the pharmacological profile to achieve desired effects, such as enhanced receptor affinity or selectivity. nih.gov This rational approach to drug design, informed by the study of compounds like this compound, is crucial for the development of new and improved therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-propyl-3,4-dihydro-2H-chromen-3-amine |

InChI |

InChI=1S/C12H17NO/c1-2-7-13-11-8-10-5-3-4-6-12(10)14-9-11/h3-6,11,13H,2,7-9H2,1H3 |

InChI Key |

GXVKAXVQAIELQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1CC2=CC=CC=C2OC1 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Computational Studies of 3 N N Propylamino Chroman Derivatives

Elucidation of Structural Determinants for Receptor Binding Affinity and Selectivity

The specificity of how a 3-(N-n-propylamino)chroman derivative interacts with various receptors is dictated by its molecular architecture. Key determinants include the nature of the substituent on the amino group, substitutions on the aromatic portion of the chroman core, and the compound's stereoisomeric form.

The identity of the alkyl group(s) attached to the nitrogen atom at the 3-position of the chroman ring plays a pivotal role in determining receptor selectivity. While many potent compounds in this family feature N,N-di-n-propyl substitution, studies on related pharmacophores, such as aporphines, demonstrate how significantly this position can influence receptor preference. For instance, in a series of N-alkyl-noraporphines, substituting an N-methyl group with an N-n-propyl group dramatically shifts the binding preference from the D1 to the D2 dopamine (B1211576) receptor. nih.gov

Specifically, the N-methyl congener showed higher affinity for the D1 receptor over the D2 receptor. nih.gov Conversely, the N-n-propyl derivative displayed a strong and selective affinity for the D2 receptor, highlighting that the N-n-propyl group is preferred for D2 receptor binding in this class of compounds. nih.gov This principle underscores the critical nature of the N-alkyl substituent in fine-tuning receptor selectivity.

Table 1: Influence of N-Alkyl Substituent on Dopamine Receptor Affinity in an Aporphine Series This table illustrates the principle of N-alkyl group influence on receptor selectivity, as specific comparative data for the 3-aminochroman series is not available in the provided search results.

| Compound (N-substituent) | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|

| N-methyl congener | 46 | 235 | Higher D1 Affinity |

Modifications to the chroman ring system are crucial for modulating binding affinity. Research has shown that introducing aryl or aroyl groups at the 8-position of the 3-(dipropylamino)chroman scaffold yields compounds with high affinity for 5-HT1A receptors. nih.gov

These derivatives were synthesized via a palladium-catalyzed reaction. nih.gov A general finding from these studies is that while these compounds bind strongly to 5-HT1A receptors, their affinity for D2A receptors is considerably lower. Furthermore, within this series, the 8-arylated derivatives were found to be slightly more potent than their 8-aroylated counterparts. nih.gov

Additionally, substitution at other positions, such as the 5-position with a methoxy (B1213986) group, has been shown to produce compounds with exceptionally high affinity for the 5-HT1A receptor. nih.gov

Stereochemistry is a fundamental factor in the biological activity of chiral compounds, as enantiomers can exhibit different interactions with protein targets. nih.gov This principle is clearly demonstrated in the this compound series.

A study of the enantiomers of 4-[N-(5-methoxy-chroman-3-yl)N-propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione revealed a distinct stereoselectivity for the 5-HT1A receptor. The (+)-enantiomer, (+)-S 20499, showed approximately five-fold higher affinity for the 5-HT1A binding site compared to the (-)-enantiomer, (-)-S 20500. nih.gov

Table 2: Stereochemical Effects on 5-HT1A Receptor Binding Affinity

| Compound | 5-HT1A Receptor Affinity (Ki, nM) |

|---|---|

| (+)-S 20499 | 0.19 |

| (-)-S 20500 | 0.95 |

This data unequivocally shows that the spatial arrangement of atoms is a critical determinant of binding potency at the 5-HT1A receptor.

Correlation Between Chemical Structure and Functional Activity

The structural features that determine binding affinity also govern the functional activity of these compounds. The high-affinity 5-HT1A receptor ligands from the methoxy-chroman series act as potent agonists. nih.gov

Their functional agonism was confirmed in assays where these compounds effectively inhibited forskolin-activated adenylate cyclase, a downstream signaling event of 5-HT1A receptor activation. The potency of this inhibition directly correlated with their respective binding affinities for the 5-HT1A sites. nih.gov Similarly, the 8-substituted derivatives of 3-(dipropylamino)chroman also behave as 5-HT1A receptor agonists. nih.gov The structural elements, including the N,N-di-n-propylamino group and the 8-position substituents, confer potent agonist properties at this receptor while maintaining lower activity at D2A receptors. nih.gov

Computational Approaches in SAR Analysis

Computational chemistry offers powerful tools to investigate and rationalize the observed structure-activity relationships at a molecular level.

Molecular modeling techniques, such as ligand docking and homology modeling, are instrumental in visualizing how this compound derivatives interact with their receptor targets. nih.gov By building a computational model of the target receptor, such as the 5-HT1A receptor, researchers can simulate the binding process.

For example, to understand the stereoselectivity observed for the enantiomers of the 5-methoxy-chroman derivative, a homology model of the 5-HT1A receptor could be employed. Docking the higher-affinity (+)-enantiomer and the lower-affinity (-)-enantiomer into the receptor's binding site would likely reveal key differences in their interactions. nih.gov The model might show that the (+)-enantiomer forms more favorable hydrogen bonds or hydrophobic interactions with specific amino acid residues in the binding pocket, providing a structural explanation for its enhanced affinity. These studies provide a rational basis for the observed SAR and guide the design of new, more potent, and selective ligands. nih.gov

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode of a ligand within the active site of a target protein, thereby providing insights into the molecular interactions driving biological activity. researchgate.netnih.gov

In the context of chroman derivatives, molecular docking simulations have been employed to understand their interactions with various biological targets. For instance, studies on related chromone (B188151) derivatives have utilized docking to elucidate their binding mechanisms and biological activities. nih.govresearchgate.net The process involves preparing the 3D structure of the ligand (the chroman derivative) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, assigning a score to each pose based on a scoring function that estimates the binding affinity. researchgate.netnih.gov

The predicted binding mode with the most favorable score (e.g., lowest binding energy) is then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govrsc.org For example, a molecular docking study on brominated-hydroxyxanthones, which share a core structural similarity with chromans, revealed that their anticancer activity was related to hydrogen bonding interactions with specific amino acid residues like His790, Cys809, and Asp810 in the active site of the c-KIT protein. nih.gov Similarly, molecular modeling studies of 3-N,N-di-n-propylamino-2-chromanones showed that a negatively charged aromatic ring could hamper interaction with a negatively charged area of the D2-receptor, explaining their moderate dopaminergic activities. researchgate.net

These simulations are often validated by comparing the predicted binding pose to crystallographic data of similar ligands or through further experimental validation. nih.gov The stability of the predicted ligand-protein complex can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms over time and can confirm the stability of the binding pose. nih.govnih.gov

Table 1: Key Aspects of Molecular Docking for this compound Derivatives

| Step | Description | Relevance to Chroman Derivatives |

|---|---|---|

| Ligand & Protein Preparation | Generation of 3D structures for the chroman derivative and the target protein. | Essential for accurate simulation of the interaction between the compound and its biological target. |

| Conformational Sampling | The algorithm explores various orientations and conformations of the ligand in the binding site. | Determines the most likely binding pose of the chroman derivative. |

| Scoring Function | A mathematical function estimates the binding affinity for each pose. | Ranks potential binding modes to identify the most stable and likely interaction. |

| Binding Mode Analysis | Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | Provides a rationale for the observed biological activity and guides the design of more potent analogs. nih.govresearchgate.net |

| Validation | The stability of the predicted complex is often confirmed with molecular dynamics simulations. | Increases confidence in the predicted binding mode and the identified key interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure. These models are powerful tools in medicinal chemistry for predicting the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts and accelerating drug discovery.

A QSAR study involves several key steps:

Data Set Selection : A series of compounds with known chemical structures and measured biological activities (e.g., IC₅₀, Kᵢ) is selected. For chroman derivatives, this would involve a set of analogs of this compound with varying substituents.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 2D descriptors (e.g., molecular weight, topological indices) or 3D descriptors (e.g., steric and electronic fields).

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For derivatives of chroman and related structures, QSAR studies can reveal which structural features are crucial for their biological effects. For example, a QSAR study on methcathinone (B1676376) analogues found a significant correlation between steric bulk at a specific position and the in vitro selectivity for the dopamine transporter (DAT) versus the serotonin (B10506) transporter (SERT). Similarly, for this compound derivatives, a QSAR model could identify the optimal size, lipophilicity, and electronic properties of substituents on the chroman ring or the N-propyl group to enhance affinity for a specific receptor. These models provide valuable guidance for designing new compounds with improved potency and selectivity.

Structure-Transport Relationship Studies for Membrane Permeation

The ability of a drug molecule to cross biological membranes, such as the intestinal epithelium for absorption or the blood-brain barrier (BBB) to act on the central nervous system (CNS), is a critical determinant of its therapeutic efficacy. Structure-transport relationship studies aim to understand how a molecule's chemical structure influences its permeation across these membranes.

Besides passive diffusion, interactions with membrane transport proteins can significantly affect a compound's distribution. Efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of cells, limiting their absorption and brain penetration. Studies on other cyclic compounds have shown that even minor structural modifications can determine whether a molecule is a substrate for such transporters. researchgate.net Understanding the structure-transport relationship is therefore crucial for optimizing the pharmacokinetic properties of this compound derivatives to ensure they reach their intended site of action in sufficient concentrations.

Table 2: Factors Influencing Membrane Permeation of Chroman Derivatives

| Property | Influence on Membrane Transport | Relevance |

|---|---|---|

| Lipophilicity (LogP) | Governs the partitioning of the molecule into the lipid membrane. An optimal range is often required. | A primary determinant of passive diffusion across the intestinal lining and the blood-brain barrier. |

| Molecular Weight (MW) | Smaller molecules generally diffuse more readily across membranes. | Can affect the rate of passive diffusion. |

| Hydrogen Bonding Capacity | A higher number of hydrogen bond donors/acceptors can decrease permeability due to the energy cost of desolvation. | The amino and ether groups in this compound are key features to consider. |

| Interaction with Transporters | Recognition by efflux transporters (e.g., P-gp) can reduce intracellular concentration and brain penetration. researchgate.net | Determines whether active transport mechanisms will limit the compound's bioavailability and CNS distribution. |

| Polar Surface Area (PSA) | A measure of the surface sum over all polar atoms; generally, lower PSA is associated with better permeability. | Provides a good prediction of a molecule's ability to permeate cell membranes. |

Future Research Directions for 3 N N Propylamino Chroman and Chroman Based Compounds

Design and Synthesis of Novel Analogues with Enhanced Specificity and Potency

The development of new chemical entities based on the chroman framework is a primary focus for future research. The synthesis of novel analogues aims to enhance the target specificity and potency of these compounds, thereby increasing their therapeutic window.

Recent studies have demonstrated the successful synthesis of various chromane-based analogues with promising biological activities. researchgate.nettheaspd.com For instance, new chromane (B1220400) derivatives have been created that exhibit encouraging antimicrobial properties, suggesting that structural modifications can significantly influence their potency. researchgate.net These findings provide a solid foundation for further research and optimization of chromane analogues as potential antibacterial agents. researchgate.net

One promising approach involves the diastereoselective synthesis of complex chroman structures, such as spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones. mdpi.com This method allows for the creation of diastereomerically pure products, which is crucial as different stereoisomers can have vastly different biological activities. By controlling the stereochemistry, researchers can develop analogues with significantly improved antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Future synthetic strategies will likely focus on:

Modification of substituents: Introducing a variety of functional groups at different positions on the chroman ring to explore the structure-activity relationship (SAR).

Stereoselective synthesis: Developing methods to produce enantiomerically pure compounds to isolate the most active and least toxic isomer.

Hybrid molecules: Combining the chroman scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic effects.

| Synthetic Approach | Objective | Example/Potential Outcome |

|---|---|---|

| Modification of Substituents | Explore Structure-Activity Relationship (SAR) | Introduction of aryl and aroyl groups to modulate receptor affinity. nih.gov |

| Stereoselective Synthesis | Isolate most active and least toxic isomer | Diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones with enhanced antimicrobial activity. mdpi.com |

| Hybrid Molecules | Create compounds with dual or synergistic effects | Combining the chroman scaffold with known anticancer agents to improve efficacy. |

Exploration of New Therapeutic Indications Based on Preclinical Findings

Preclinical studies have revealed a broad spectrum of biological activities for chroman-based compounds, opening up avenues for new therapeutic applications.

Chroman derivatives have shown significant potential as anti-cancer agents. google.com Some analogues display potent cytotoxicity against various cancer cell lines, including those known to be resistant to standard anti-cancer drugs, while exhibiting low toxicity against non-cancerous cells. google.com This cancer cell selectivity is a highly desirable feature for any new chemotherapeutic agent. google.com Future research should focus on elucidating the mechanism of action of these compounds and evaluating their efficacy in in vivo cancer models.

Beyond oncology, chromene derivatives are being investigated for a range of other conditions. wisdomlib.org Preclinical findings suggest potential applications in treating:

Infectious diseases: Chromenes have been studied for their efficacy against tuberculosis, and their antimicrobial properties suggest they could be developed into new antibiotics to combat resistant strains. wisdomlib.org

Inflammatory conditions: The anti-inflammatory effects of chromene derivatives indicate their potential in treating conditions like arthritis. wisdomlib.org

Oxidative stress-related pathologies: Certain chroman derivatives with vicinal bisphenol moieties have demonstrated potent antioxidant activity, comparable to that of ascorbic acid. mdpi.com

| Potential Therapeutic Area | Preclinical Finding | Future Research Focus |

|---|---|---|

| Oncology | Potent cytotoxicity against cancer cells with low toxicity to non-cancer cells. google.com | In vivo efficacy studies and elucidation of the mechanism of action. |

| Infectious Diseases | Activity against tuberculosis and other microbial strains. wisdomlib.org | Development of broad-spectrum antimicrobial agents. |

| Inflammatory Diseases | Demonstrated anti-inflammatory effects. wisdomlib.org | Evaluation in animal models of inflammatory conditions. |

| Oxidative Stress | Potent antioxidant activity. mdpi.com | Investigation for neurodegenerative and cardiovascular diseases. |

Integration of Advanced Computational Methods in Rational Drug Design

The use of computational methods is becoming increasingly integral to the drug discovery and development process. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.govpatsnap.com These techniques can significantly accelerate the design of new 3-(N-n-propylamino)chroman analogues and other chroman-based compounds by predicting their biological activity and optimizing their pharmacokinetic properties.

Rational drug design relies on an understanding of the interaction between a drug candidate and its biological target. patsnap.com Computational tools that can be applied to the development of chroman derivatives include:

Molecular Docking: This method predicts the preferred orientation of a molecule when it binds to a target protein, which helps in assessing binding affinity and interaction patterns. openmedicinalchemistryjournal.compatsnap.com

Virtual Screening: Large libraries of compounds can be computationally screened to identify potential drug candidates that are likely to bind to a specific target. openmedicinalchemistryjournal.comnih.govpatsnap.com

De Novo Design: This technique involves creating novel molecular structures from scratch that are predicted to have desired pharmacological properties. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

These computational approaches can enhance the efficiency of the drug design process by prioritizing the synthesis of compounds with the highest probability of success, thereby reducing the time and cost associated with drug discovery. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comemanresearch.org

Detailed Investigation of Downstream Signaling Pathways and Cellular Mechanisms

A thorough understanding of the molecular mechanisms by which this compound and related compounds exert their effects is crucial for their development as therapeutic agents. Future research should focus on identifying the specific cellular targets and elucidating the downstream signaling pathways that are modulated by these compounds.

The initial interaction of a ligand with its receptor triggers a cascade of intracellular events that ultimately lead to a biological response. nih.gov Identifying these signaling pathways is key to understanding both the therapeutic effects and potential side effects of a drug. For instance, in the context of cancer, the deregulation of cell-signaling pathways is a central aspect of the disease. mdpi.com By identifying how chroman derivatives affect these pathways, researchers can better understand their anti-cancer properties.

Future investigations should employ a range of molecular and cellular biology techniques to:

Identify the primary binding targets of active chroman compounds.

Characterize the downstream signaling cascades that are activated or inhibited.

Determine the effects on gene expression and protein function.

Investigate the role of these compounds in modulating cellular processes such as apoptosis, autophagy, and cell cycle progression. mdpi.com

By unraveling the intricate cellular mechanisms of chroman-based compounds, researchers can pave the way for the development of more targeted and effective therapies.

Q & A

Q. Basic

- GC-MS : Confirms molecular weight and purity (e.g., m/z 291 [M⁺] for 3-(N-isopropyl-N-n-propylamino)-5-methoxycarbonylchroman) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., intramolecular N–H⋯O bonds in nitro-pyridinamine derivatives) .

- NMR spectroscopy : Assigns regiochemistry of substituents (e.g., ¹H-NMR coupling constants for chroman protons) .

How does stereochemistry affect the biological activity of this compound derivatives?

Advanced

The (R)-enantiomer of this compound demonstrates 10-fold higher 5-HT1A receptor affinity than the (S)-form due to optimal spatial alignment with the receptor's hydrophobic pocket . In contrast, racemic mixtures show reduced efficacy in CNS models, highlighting the need for enantioselective synthesis .

Can computational methods predict the activity of novel chroman derivatives?

Advanced

Molecular docking and QSAR models are used to predict binding modes and optimize substituents:

- Docking studies : Simulate interactions between chroman derivatives and 5-HT1A receptor residues (e.g., Ser159, Phe361) .

- PubChem data : Physicochemical descriptors (e.g., logP, polar surface area) correlate with bioavailability and anti-inflammatory activity .

What strategies improve the pharmacokinetics of this compound-based therapeutics?

Q. Advanced

- Prodrug design : Esterification of hydroxyl groups enhances oral absorption (e.g., chromanyl acrylate prodrugs) .

- Nanocarrier systems : Liposomal encapsulation improves solubility and reduces hepatic first-pass metabolism .

- Metabolic blocking : Fluorine substitution at vulnerable positions slows CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.